Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-
Description
Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo[2,3-b]pyrano[4,3-d]pyridin-1-yl)- (hereafter referred to as Compound A) is a structurally complex molecule featuring a fused furo-pyrano-pyridine core. This heterocyclic system is substituted with a 4-bromobenzoyl group at position 2, an acetamide moiety at position 1, and additional 8,8-dimethyl and 5-phenyl substituents. The compound’s synthesis likely involves multi-step cyclization and functionalization reactions, akin to methods described for analogous chromene and pyrano-furo-pyridone derivatives .
The acetamide group enhances hydrogen-bonding capacity, a critical feature for molecular recognition in pharmacological contexts . Structural characterization of such compounds often employs crystallographic tools like SHELX, which is widely used for small-molecule refinement .
Properties
CAS No. |
172985-40-9 |
|---|---|
Molecular Formula |
C27H23BrN2O4 |
Molecular Weight |
519.4 g/mol |
IUPAC Name |
N-[4-(4-bromobenzoyl)-12,12-dimethyl-8-phenyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-3-yl]acetamide |
InChI |
InChI=1S/C27H23BrN2O4/c1-15(31)29-23-21-19-13-27(2,3)33-14-20(19)22(16-7-5-4-6-8-16)30-26(21)34-25(23)24(32)17-9-11-18(28)12-10-17/h4-12H,13-14H2,1-3H3,(H,29,31) |
InChI Key |
YXWZUGIVWVZZCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(OC2=C1C3=C(COC(C3)(C)C)C(=N2)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the core furo[2,3-b]pyrano[4,3-d]pyridine structure, followed by the introduction of the bromobenzoyl and acetamide groups. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical and Pharmacological Properties
- Halogen Bonding : Bromine’s larger atomic radius compared to chlorine may enhance halogen bonding interactions in crystalline states or target binding, as suggested by studies on halogenated aromatics .
- Hydrogen Bonding: The acetamide group in Compound A offers dual hydrogen-bond donor/acceptor sites, unlike the cyano or methyl groups in analogues 15i and 3, which could improve solubility or target affinity .
Research Findings and Implications
- Crystallinity : Compound A’s bromine and acetamide groups may promote distinct hydrogen-bonding networks compared to chlorinated analogues, as observed in Etter’s graph-set analyses of molecular aggregates .
- The bromine substituent could enhance target affinity through polar interactions.
- Stability : The 8,8-dimethyl groups in Compound A likely improve metabolic stability relative to less hindered analogues, a hypothesis supported by studies on methyl-substituted heterocycles .
Biological Activity
Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bromobenzoyl group linked to a furo-pyrano-pyridine ring system , contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 519.39 g/mol .
Anti-inflammatory and Anticancer Properties
Recent studies have indicated that Acetamide exhibits anti-inflammatory and anticancer activities. The mechanisms of action are believed to involve interactions with specific molecular targets such as enzymes or receptors that modulate their activity .
The compound's biological effects may stem from its ability to inhibit certain enzymes involved in inflammatory pathways or cancer cell proliferation. For instance, it has shown potential in inhibiting butyrylcholinesterase (BChE) , which is relevant in neurodegenerative diseases .
Research Findings and Case Studies
Several studies have explored the pharmacological profile of Acetamide derivatives:
- Inhibition of BChE : A series of substituted acetamide derivatives were synthesized and evaluated for their ability to inhibit BChE. The most potent derivative exhibited an IC50 value of 3.94 ± 0.15 μM , indicating significant inhibitory activity .
- Anticancer Activity : The anticancer effects were evaluated on various cancer cell lines using the MTT assay. Compounds derived from acetamide demonstrated notable cytotoxicity against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications on the aromatic rings significantly influenced the biological activity of the compounds. Substituents at para and meta positions increased efficacy while others decreased it .
Comparative Analysis with Related Compounds
The following table compares Acetamide with similar compounds regarding their structural features and biological activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Acetamide Derivative A | C27H23BrN2O4 | Contains a bromobenzoyl group | Anti-inflammatory |
| Acetamide Derivative B | C27H22BrN2O4 | Additional hydroxyl group | Anticancer |
| Acetamide N-(2-(4-Bromobenzoyl)-...) | C27H23BrN2O4 | Unique furo-pyrano-pyridine structure | BChE inhibition |
Synthesis Methods
The synthesis of Acetamide involves several steps including:
- Formation of the furo-pyrano-pyridine core.
- Introduction of the bromobenzoyl group.
- Final acetamide formation through acylation reactions.
These methods are critical for optimizing yield and purity for further biological evaluation .
Q & A
Q. What are the recommended synthetic pathways for preparing this compound, and what critical parameters govern yield optimization?
The synthesis of complex heterocyclic acetamides typically involves multi-step reactions, including:
- Core scaffold formation : Cyclization of furan-pyrano-pyridine precursors under controlled temperature (80–120°C) and catalytic conditions (e.g., p-TsOH) to construct the fused ring system.
- Bromobenzoylation : Coupling 4-bromobenzoyl chloride to the scaffold using anhydrous DCM and a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Acetamide functionalization : Introducing the acetamide group via nucleophilic substitution or amidation, requiring precise stoichiometry and inert atmospheres to prevent hydrolysis .
Key parameters : Solvent polarity (DMF vs. THF), reaction time (monitored via TLC/HPLC), and purification methods (column chromatography with gradient elution) significantly impact yield (typically 40–60% after optimization) .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or hydrogen-bonding networks?
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical for:
- Assigning absolute configuration of chiral centers in the fused pyrano-furo-pyridine system.
- Mapping hydrogen-bonding patterns (e.g., N–H···O or C–H···π interactions) via graph set analysis (R²₂(8) motifs), which informs crystal packing and stability .
Example : For analogous compounds, SCXRD revealed intramolecular H-bonds stabilizing the pyridinone ring, reducing conformational flexibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 4-bromobenzoyl group on biological activity?
Methodology :
- Analog synthesis : Replace the 4-bromobenzoyl group with electron-deficient (e.g., 4-nitro) or electron-rich (e.g., 4-methoxy) variants.
- Biological assays : Compare IC₅₀ values in target-specific assays (e.g., kinase inhibition) to correlate substituent effects with potency.
- Computational modeling : Perform DFT calculations to assess electronic effects (HOMO-LUMO gaps) or molecular docking to predict binding affinity changes .
Data contradiction resolution : If bioactivity contradicts predictions (e.g., a bulky group enhances activity despite steric hindrance), analyze solvation effects or allosteric binding modes using MD simulations .
Q. What strategies address discrepancies in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?
Case study : A 2023 study on a related acetamide found conflicting NOESY correlations and DFT-optimized conformers. Resolution involved:
- Variable-temperature NMR : To identify dynamic effects (e.g., ring puckering) causing signal averaging.
- Solvent-dependent studies : Polar solvents (DMSO-d₆) stabilize specific conformers, simplifying splitting patterns.
- X-ray vs. DFT comparison : Validate dominant conformers by overlaying SCXRD structures with computed geometries .
Q. How can hydrogen-bonding networks be exploited to improve solubility without compromising target binding?
Approach :
- Co-crystallization : Screen with pharmaceutically acceptable co-formers (e.g., succinic acid) to create stable salts or co-crystals.
- Functional group modulation : Introduce polar substituents (e.g., –OH or –NH₂) at non-critical positions (e.g., pyridine C-3) to enhance aqueous solubility while maintaining the bromobenzoyl pharmacophore .
Validation : Measure logP (HPLC) and dissolution rates (USP apparatus) before/after modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
